[(3-Methoxyphenyl)methyl]urea
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Overview
Description
Mechanism of Action
Target of Action
The primary target of [(3-Methoxyphenyl)methyl]urea is the Transient Receptor Potential (TRP) channels . TRP channels are a superfamily of ion channels widely distributed in the central nervous system . They play a crucial role in various physiological processes, including sensory perception and cellular responses to environmental changes .
Mode of Action
This interaction could potentially alter the flow of ions through these channels, thereby affecting cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of TRP channels . These channels are involved in various physiological processes, including sensory perception and cellular responses to environmental changes . Therefore, any alteration in their function could potentially affect these processes .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 1802 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes in which TRP channels are involved . For instance, alterations in sensory perception or cellular responses to environmental changes could potentially occur .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other molecules that bind to TRP channels could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methoxyphenyl)methyl]urea typically involves the reaction of 3-methoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 3-methoxybenzylamine to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions are generally mild, and the product can be obtained in good yields with high chemical purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 3-methoxybenzylamine. This method, while effective, requires careful handling due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions: [(3-Methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3-Methoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)urea
- N-(4-methoxybenzyl)urea
- N-(2-methoxybenzyl)urea
Comparison: [(3-Methoxyphenyl)methyl]urea is unique due to the position of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.
Properties
IUPAC Name |
(3-methoxyphenyl)methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOMXLZTBYCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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